PTC Efficiency: Dihalocyclopropanation Yield with Structurally Related Catamine AB vs. Un-catalyzed Baseline
The closest direct evidence for the PTC activity of the benzyl(cyclohexyl)dimethylammonium class comes from studies on higher alkyldimethylbenzylammonium chlorides (Catamine AB). In the dihalocyclopropanation of olefins using CHCl₃/NaOH (50% aq.), the use of Catamine AB at 0.5–3.0 mol% achieved yields of 60–95% of the corresponding gem-dihalocyclopropane, whereas control experiments without a catalyst yielded negligible product [1]. While this study does not isolate Benzyl(cyclohexyl)dimethylammonium chloride, it establishes the fundamental efficacy of the dimethylbenzylammonium scaffold with a bulky lipophilic substituent.
| Evidence Dimension | Isolated Product Yield in Dihalocyclopropanation |
|---|---|
| Target Compound Data | 60–95% (for Catamine AB structural class) |
| Comparator Or Baseline | Uncatalyzed biphasic reaction (Negligible yield) |
| Quantified Difference | Absolute yield increase of 60–95 percentage points |
| Conditions | Olefin + CHCl₃ + 50% aq. NaOH, Catamine AB at 0.5–3 mol%, 2-phase system, 1987 study |
Why This Matters
This class-level evidence demonstrates that the benzyl(cyclohexyl)dimethylammonium scaffold can deliver high catalytic efficiency in demanding PTC reactions, supporting its procurement for dihalocarbene addition processes where common simple Quats often fail.
- [1] Agavelyan, É.S., Nefedov, O.M. Higher alkyldimethylbenzylammonium chlorides (catamine AB) as an effective phase transfer catalyst in the dihalocyclopropanation of olefins. Russ Chem Bull 36, 622–624 (1987). View Source
